molecular formula C22H24N2O4 B012144 Cibenzoline succinate CAS No. 100678-32-8

Cibenzoline succinate

Cat. No. B012144
M. Wt: 380.4 g/mol
InChI Key: XFUIOIWYMHEPIE-UHFFFAOYSA-N
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Description

Cibenzoline succinate is an antiarrhythmic drug with a complex pharmacological profile, including actions on multiple ion channels and enzymes. It is recognized for its stereoselective metabolism and its interaction with cytochrome P450 enzymes, especially CYP2D6 and CYP3A, which play a significant role in its hepatic metabolism. The drug's metabolism produces several metabolites, such as p-hydroxycibenzoline and 4,5-dehydrocibenzoline, among others, suggesting a complex biotransformation pathway influenced by genetic factors related to these enzymes (Niwa et al., 2000).

Synthesis Analysis

Although direct synthesis details of cibenzoline succinate are not available in the provided literature, the synthesis of related compounds involves multifaceted organic reactions, including those enabling the functionalization of aromatic compounds, such as fluorination, and the formation of succinimide derivatives. These processes are critical for the synthesis of various bioactive molecules and their precursors, indicating the chemical complexity and the sophistication required in synthesizing molecules like cibenzoline succinate (Scott & Shao, 2010).

Molecular Structure Analysis

Cibenzoline succinate's molecular structure, featuring an imidazoline ring linked to a diphenylcyclopropyl group and a succinate moiety, suggests a molecule designed for specific interactions with cardiac ion channels. Its stereochemistry is particularly relevant to its pharmacodynamics and pharmacokinetics, as the drug exhibits enantioselective metabolism, which is crucial for its therapeutic and side-effect profiles.

Chemical Reactions and Properties

Cibenzoline succinate's chemical properties, including its reactions with biological macromolecules, are pivotal for its pharmacological effects. For instance, its ability to block ATP-sensitive K+ channels in cardiac and pancreatic cells highlights its role in modulating cellular excitability and insulin secretion, respectively. These interactions underscore the drug's multifaceted mechanism of action, which extends beyond its primary use as an antiarrhythmic (Tabuchi et al., 2001).

Physical Properties Analysis

While specific details on the physical properties of cibenzoline succinate are not provided, such properties are essential for drug formulation and stability. Physical characteristics like solubility, crystal form, and melting point directly affect its bioavailability, dosing, and storage conditions.

Chemical Properties Analysis

The chemical properties of cibenzoline succinate, including its stability under physiological conditions and its interaction with enzymes like CYP2D6 and CYP3A, are critical for its metabolic fate. The formation of metabolites through oxidation and dehydrogenation processes significantly impacts its pharmacological activity and potential toxicity (Niwa et al., 2000).

Scientific Research Applications

Application 1: Treatment of Cardiac Arrest due to Cibenzoline Succinate Poisoning

  • Summary of the Application : Cibenzoline succinate is an antiarrhythmic agent with properties such as those of Vaughan Williams class Ia, Ic, and III agents . It can cause severe side-effects, including proarrhythmia, hemodynamic effects, hypoglycemia, and liver and renal dysfunction due to Na+ and Ca2+ channel block . In cases of severe cibenzoline succinate poisoning along with cardiac arrest, venoarterial extracorporeal membranous oxygenation (V-A ECMO), plasma exchange (PE), and direct hemoperfusion (DHP) have been used for treatment .
  • Methods of Application or Experimental Procedures : In a case where a 51-year-old woman had a refractory cardiac arrest after cibenzoline succinate ingestion, V-A ECMO, PE, and DHP were initiated . Plasma exchange did not improve clinical manifestations. Her clinical condition improved during DHP, but there was no evidence about removal of drugs .
  • Results or Outcomes Obtained : On day 3, DHP and ECMO were terminated. On day 9, she was transferred to another hospital without arrhythmia recurrence . This suggests that V-A ECMO is effective in cases of cibenzoline succinate poisoning-related cardiac dysfunction or cardiac arrest .

Application 2: Hypoglycemic Coma Induced by Cibenzoline Succinate

  • Methods of Application or Experimental Procedures : The report discusses two frail, late-stage elderly subjects who experienced a severe and prolonged hypoglycemic coma after the administration of Cibenzoline succinate .
  • Results or Outcomes Obtained : The two cases experienced severe and prolonged hypoglycemic coma after the usage of Cibenzoline succinate . This suggests that when Cibenzoline succinate is administered to elderly subjects with renal dysfunction and/or frailty, there is a possibility that this medicine may induce hypoglycemia .

Application 3: Visual Compatibility of Cibenzoline Succinate with Commonly Used Acute-Care Medications

  • Summary of the Application : Cibenzoline succinate’s visual compatibility with commonly used acute-care medications is an important aspect of its application .
  • Methods of Application or Experimental Procedures : The study examines the visual compatibility of Cibenzoline succinate with commonly used acute-care medications .
  • Results or Outcomes Obtained : The results of this study are not specified in the search results .

Application 4: Stereoselective Metabolism of Cibenzoline

  • Summary of the Application : The stereoselective metabolism of Cibenzoline succinate, an oral antiarrhythmic drug, was investigated on hepatic microsomes from humans and rats and microsomes from cells expressing human cytochrome P450s (CYPs) .
  • Methods of Application or Experimental Procedures : The study involved the investigation of the metabolism of Cibenzoline succinate on hepatic microsomes from humans and rats and microsomes from cells expressing human cytochrome P450s .
  • Results or Outcomes Obtained : The results of this study are not specified in the search results .

Application 5: Novel Process for the Preparation of (+)-Cibenzoline Succinate

  • Summary of the Application : A novel process for the preparation of (+)-Cibenzoline succinate was developed . This process also relates to a crystalline form of (+)-Cibenzoline succinate .
  • Results or Outcomes Obtained : The process resulted in the preparation of (+)-Cibenzoline succinate and a crystalline form thereof .

Safety And Hazards

While Cibenzoline succinate has been used clinically, it’s essential to consider potential safety concerns. Unfortunately, specific safety data are limited in the literature. As with any medication, healthcare professionals should carefully assess individual patient profiles, including age and renal function, when determining dosage .

properties

IUPAC Name

butanedioic acid;2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2.C4H6O4/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17;5-3(6)1-2-4(7)8/h1-10,16H,11-13H2,(H,19,20);1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUIOIWYMHEPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57625-97-5
Record name Butanedioic acid, compd. with 2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57625-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0047820
Record name Cifenline succinate
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URL https://comptox.epa.gov/dashboard/DTXSID0047820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cibenzoline succinate

CAS RN

100678-32-8, 85589-37-3
Record name Cibenzoline succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100678-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cifenline succinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cifenline succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100678328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cifenline succinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cibenzoline succinate
Source European Chemicals Agency (ECHA)
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Record name CIFENLINE SUCCINATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
174
Citations
KH Dangman, DS Miura - Cardiovascular Drug Reviews, 1986 - Wiley Online Library
Cibenzoline succinate [4, 5-dihydro-2-(2, 2-diphenylcyclopropyl) imidazole butanedioate (1: l) salt] is a new antiarrhythmic drug. It is not chemically related to other known antiarrhythmic …
Number of citations: 3 onlinelibrary.wiley.com
JM Dahl, VF Roche, DE Hilleman - American Journal of Hospital …, 1987 - academic.oup.com
… containing cibenzoline succinate^ 14.5 mg/mL, benzyl alcohol^ 10 mg/mL, and sorbitol 38 mg/ mL in sterile water for injection. This concentra tion of cibenzoline succinate was …
Number of citations: 2 academic.oup.com
N Aoyama, T Sasaki, M Yoshida, K Suzuki… - Journal of Toxicology …, 1999 - Taylor & Francis
… She had been receiving cibenzoline succinate for 1 month. … were compatible with cibenzoline succinate poisoning. … We present a case of cibenzoline succinate poisoning treated …
Number of citations: 13 www.tandfonline.com
M Shimada, H Yokozuka, S Inoue… - Japanese Journal of …, 2006 - jstage.jst.go.jp
コハク酸シベンゾリン単回経口投与による発作性心房細動停止効果を検討した.[方法] 心房細動 発作後 48 時間以内の 32 例を対象とし, シベンゾリン 200mg 単回経口投与後の心電図変化を検討…
Number of citations: 2 www.jstage.jst.go.jp
H Sato, R Kyan, S Uemura, Y Toyo… - Acute Medicine & …, 2020 - Wiley Online Library
… (DHP) for fatal cibenzoline succinate poisoning is unclear. We report a rare case of severe cibenzoline succinate … We also measured the blood levels of cibenzoline succinate frequently. …
Number of citations: 4 onlinelibrary.wiley.com
K Tomofuji, S Ikeda, C Murakami, Y Ochiumi… - Journal of Cardiology …, 2015 - Elsevier
… Therefore, we administered intravenous cibenzoline succinate to attenuate her LVPG. The LVPG decreased to 18 mmHg within 10 min after intravenous cibenzoline succinate …
Number of citations: 4 www.sciencedirect.com
G Bertrand, R Gross, P Petit… - European journal of …, 1992 - Elsevier
… The effect of cibenzoline succinate, a new antiarrhythmic agent, was studied on insulin … This study demonstrates that cibenzoline succinate stimulates insulin secretion in vivo as …
Number of citations: 30 www.sciencedirect.com
DS Miura, G Keren, V Torres, B Butler, K Aogaichi… - American Heart …, 1985 - Elsevier
… Cibenzoline succinate, a new antiarrhythmic agent, was compared to procainamide in patients with ventricular tachycardia. Cibenzoline was given intravenously, initially 1.0 mg/kg, …
Number of citations: 36 www.sciencedirect.com
MR Hackman, MA Brooks - Journal of Chromatography B: Biomedical …, 1983 - Elsevier
… were applied to the determination of plasma and urine concentrations of cibenzoline and trace amounts of its imidazole metabolite following oral administration of cibenzoline succinate …
Number of citations: 26 www.sciencedirect.com
DWG Harron, RN Brogden, D Faulds, A Fitton - Drugs, 1992 - Springer
… In Japan 50 or 100mg 3 times daily of the cibenzoline succinate has been used. Dosage requirements are reduced in the elderly and it has been recommended that patients with renal …
Number of citations: 32 link.springer.com

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